physicochemical properties of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
physicochemical properties of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Title: Physicochemical Profiling of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: A Technical Guide for Preclinical Drug Development
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that require rigorous physicochemical optimization. N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (CAS: 926246-35-7) represents a classic example of rational structural design. The benzothiazole core is a highly versatile pharmacophore, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and GPCR ligands due to its ability to mimic purine rings and engage in strong π−π stacking at the hinge region of target proteins 1.
However, unsubstituted benzothiazoles often suffer from poor aqueous solubility and high lipophilicity. The addition of the 3-morpholin-4-ylpropyl substituent is a deliberate molecular modification designed to modulate the compound's physicochemical properties, specifically targeting an optimal balance between membrane permeability and aqueous solubility.
Structural Rationale & Molecular Descriptors
The molecule consists of three distinct functional zones, each dictating specific physicochemical behaviors:
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The Benzothiazole Core: Drives target affinity (lipophilic interactions, H-bond acceptor at the nitrogen) but contributes to poor solubility 2.
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The Propyl Linker: Provides necessary conformational flexibility. It acts as a spacer, preventing steric clashes between the bulky core and the solubilizing group, allowing the morpholine ring to protrude into solvent-exposed regions of a protein binding site.
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The Morpholine Ring: A dual-purpose moiety. The basic nitrogen acts as a protonation center at physiological pH, drastically improving aqueous solubility. Concurrently, the oxygen atom serves as a hydrogen bond acceptor, reducing the desolvation penalty during lipid bilayer transit compared to more basic rings like piperazine.
Table 1: Computed Molecular Descriptors
| Property | Value | Causality / Implication for Drug Design |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | Standard nomenclature |
| CAS Number | 926246-35-7 | Registry identification |
| PubChem CID | 16770179 | Database identifier |
| Molecular Weight | 277.38 g/mol | <500 Da; highly favorable for oral bioavailability and rapid diffusion. |
| Molecular Formula | C14H19N3OS | Elemental composition |
| XLogP3 (Predicted) | ~2.5 | Optimal lipophilicity for balancing solubility and membrane permeability. |
| Topological Polar Surface Area | 55.2 Ų | <140 Ų; indicates excellent passive membrane permeability, potential for BBB penetration. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine acts as a critical hinge-binding donor in kinase targets. |
| Hydrogen Bond Acceptors (HBA) | 4 | Morpholine O/N, Benzothiazole N/S. Facilitates target engagement and water solvation. |
| Rotatable Bonds | 5 | Provides flexibility for induced-fit binding without excessive entropic penalty. |
Physicochemical Profiling & Pharmacokinetic Implications
Understanding the causality behind these properties is critical for downstream formulation and assay design.
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Acid-Base Properties (pKa): The morpholine nitrogen is the primary basic center, with an estimated pKa of ~8.0. At physiological pH (7.4), approximately 80% of the molecules will be protonated. This cationic state is the primary driver of the compound's aqueous solubility. The secondary amine attached to the benzothiazole is weakly basic (pKa < 3) due to electron delocalization into the aromatic system and remains neutral under physiological conditions.
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Lipophilicity (LogD vs. LogP): While the intrinsic LogP is ~2.5, the distribution coefficient (LogD) at pH 7.4 will be slightly lower (estimated ~1.8 - 2.0) due to the partial protonation of the morpholine ring. This LogD range is considered the "sweet spot" for oral drugs, allowing the uncharged fraction to partition into the lipid bilayer while the charged fraction ensures adequate concentration in the aqueous gastrointestinal fluids.
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness, every protocol must operate as a self-validating system. The following methodologies are standard in my laboratory for profiling compounds of this class.
Protocol 1: High-Throughput Nephelometric Kinetic Solubility Assay
Nephelometry measures the scattering of light by insoluble particles in suspension. It is the preferred method for early-stage kinetic solubility due to its speed, low compound requirement, and ability to handle large datasets for predictive ADMET modeling 3.
Self-Validation Criteria:
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Positive Control: Amiodarone (precipitates at <10 µM; must show high scattering).
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Negative Control: Caffeine (soluble >200 µM; must show baseline scattering).
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Blank: DMSO/Buffer matrix must read <10 Relative Nephelometric Units (RNU).
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine in 100% LC-MS grade DMSO.
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Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in DMSO (from 10 mM down to 19.5 µM) in a 96-well V-bottom plate.
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Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration is strictly maintained at 2.0% (v/v).
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Incubation: Seal the plate and incubate at 25°C for 2 hours with orbital shaking at 300 RPM to allow for equilibrium of the kinetic precipitate.
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Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).
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Data Analysis: Plot RNU against compound concentration. The kinetic solubility limit is defined as the highest concentration before the scattering signal exceeds the baseline + 3 standard deviations.
Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) Determination
This protocol determines the true thermodynamic partitioning of the compound between an aqueous and a lipid-like phase.
Self-Validation Criteria:
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Control: Propranolol (known LogD ~1.2 at pH 7.4).
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Mass Balance Check: The sum of the compound quantified in both phases must be ≥ 85% of the initial input. Lower values indicate precipitation or plastic binding, invalidating the partition coefficient.
Step-by-Step Methodology:
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Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol by stirring them together vigorously for 24 hours, then separating the phases.
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Sample Preparation: Dissolve the compound in the pre-saturated PBS to a final concentration of 10 µM.
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Partitioning: In a glass vial, combine 500 µL of the compound-spiked PBS with 500 µL of pre-saturated 1-octanol.
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Equilibration: Shake the vials mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.
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Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Dilute the octanol layer 1:100 in methanol to ensure it falls within the linear dynamic range of the mass spectrometer.
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LC-MS/MS Analysis: Quantify the concentration in both phases using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
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Calculation: LogD7.4=log10(AreaPBSAreaoctanol×Dilution Factor) .
Systems & Pathways Visualization
The following diagram illustrates the integrated workflow for physicochemical profiling, demonstrating how early purity and solubility data cascade into advanced pharmacokinetic modeling.
Fig 1. Physicochemical profiling workflow for early drug discovery.
Benzothiazole derivatives containing morpholine side chains are frequently deployed as ATP-competitive kinase inhibitors. The diagram below maps the typical signal transduction pathway modulated by this class of compounds.
Fig 2. Typical kinase signaling pathway modulated by benzothiazole derivatives.
References
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemistry Reviews (2024). 1
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry (2020). 2
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Modeling Physico-Chemical ADMET Endpoints with Multitask Graph Convolutional Networks. Molecules / PubMed Central (2020). 3
